molecular formula C72H60ClN6Ru+ B15134055 4,7-Diphenyl-2,3,4,4a,5,6,6a,7,8,9,10a,10b-dodecahydro-1,10-phenanthroline-1,10-diide;4,7-diphenyl-1,10-phenanthroline-1,10-diide;ruthenium(8+);chloride

4,7-Diphenyl-2,3,4,4a,5,6,6a,7,8,9,10a,10b-dodecahydro-1,10-phenanthroline-1,10-diide;4,7-diphenyl-1,10-phenanthroline-1,10-diide;ruthenium(8+);chloride

Cat. No.: B15134055
M. Wt: 1145.8 g/mol
InChI Key: AXTIBMKICWOOHU-UHFFFAOYSA-M
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Description

The compound “4,7-Diphenyl-2,3,4,4a,5,6,6a,7,8,9,10a,10b-dodecahydro-1,10-phenanthroline-1,10-diide; 4,7-diphenyl-1,10-phenanthroline-1,10-diide; ruthenium(8+); chloride” is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with phenanthroline ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-diphenyl-1,10-phenanthroline involves several steps. One common method starts with the reaction of 2-nitroaniline with arsenic acid in hot dilute sulfuric acid. This mixture is then heated to 110°C, and β-chloropropiophenone is added slowly, maintaining the temperature below 140°C. After the reaction is complete, the mixture is neutralized with sodium hydroxide, and the product is extracted with benzene. The crude product is then purified by recrystallization from acetone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of reaction temperatures, addition rates, and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced to form different derivatives, such as 4-phenyl-8-aminoquinoline.

    Substitution: It undergoes substitution reactions where ligands can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further used in different applications.

Scientific Research Applications

4,7-Diphenyl-1,10-phenanthroline and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism by which 4,7-diphenyl-1,10-phenanthroline exerts its effects involves coordination with metal ions. The phenanthroline ligands form stable complexes with metal centers, which can then participate in various catalytic and electronic processes. The molecular targets include metal ions in biological systems, where the compound can act as a chelating agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Diphenyl-1,10-phenanthroline is unique due to its enhanced stability and electronic properties conferred by the diphenyl groups. These properties make it particularly useful in applications requiring high stability and efficient electron transport.

Properties

Molecular Formula

C72H60ClN6Ru+

Molecular Weight

1145.8 g/mol

IUPAC Name

4,7-diphenyl-2,3,4,4a,5,6,6a,7,8,9,10a,10b-dodecahydro-1,10-phenanthroline-1,10-diide;4,7-diphenyl-1,10-phenanthroline-1,10-diide;ruthenium(8+);chloride

InChI

InChI=1S/C24H28N2.2C24H16N2.ClH.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;;/h1-10,19-24H,11-16H2;2*1-16H;1H;/q3*-2;;+8/p-1

InChI Key

AXTIBMKICWOOHU-UHFFFAOYSA-M

Canonical SMILES

C1CC2C(CC[N-]C2C3C1C(CC[N-]3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=C[N-]C4=C3[N-]C=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=C[N-]C4=C3[N-]C=C2)C5=CC=CC=C5.[Cl-].[Ru+8]

Origin of Product

United States

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